molecular formula C18H30N2O3S B2770025 4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 898638-80-7

4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No. B2770025
CAS RN: 898638-80-7
M. Wt: 354.51
InChI Key: UZHOXKVJMSWQNJ-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,2,6,6-Tetramethylpiperidine , which is a hindered secondary amine used in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, 2,2,6,6-Tetramethylpiperidine can be used as a reactant to synthesize various compounds via reactions such as allylic amination of allylic chlorides, oxidation in the presence of oxone as an oxidant, and reaction with heterocyclic thiols in the presence of iodine as an oxidant .


Chemical Reactions Analysis

2,2,6,6-Tetramethylpiperidine can participate in various reactions, including the generation of silylketene acetals, the preparation of metallo-amide bases, and the synthesis of allylated tertiary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,6,6-Tetramethylpiperidine include a refractive index of 1.445, a boiling point of 152 °C, and a density of 0.837 g/mL at 25 °C .

Safety And Hazards

2,2,6,6-Tetramethylpiperidine is considered hazardous and can cause skin irritation, serious eye irritation, and specific target organ toxicity .

Future Directions

While specific future directions for this compound are not available, 2,2,6,6-Tetramethylpiperidine and its derivatives are used in various fields, including the synthesis of other compounds and as additives for light and heat stability of polyamide 6 .

properties

IUPAC Name

4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O3S/c1-6-11-23-15-7-9-16(10-8-15)24(21,22)19-14-12-17(2,3)20-18(4,5)13-14/h7-10,14,19-20H,6,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHOXKVJMSWQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

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